N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has chlorophenyl groups attached to it, which are aromatic rings with a chlorine atom attached, and a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (R-NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by subsequent reactions to introduce the chlorophenyl and carboxamide groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the various substituents adding complexity to the structure. The presence of the nitrogen atoms in the ring, the chlorine atoms on the phenyl rings, and the oxygen atom in the carboxamide group would all contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The chlorophenyl groups might undergo nucleophilic aromatic substitution reactions, and the carboxamide group could participate in various reactions involving the carbonyl or the amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in various solvents would be affected by its polarity, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Potential Biological Activities
The synthesis of derivatives of N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been documented, demonstrating their potential as biological agents. For instance, Akbari et al. (2008) synthesized new compounds through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The compounds were evaluated for their antimicrobial activities, with some showing significant inhibition on bacterial and fungal growth compared to standard drugs (Akbari et al., 2008).
Antimicrobial Activity
Further emphasizing the biological relevance, Gein et al. (2015) demonstrated that the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl ester of chloroacetic acid leads to compounds exhibiting antimicrobial activity. This finding underlines the potential of these compounds in developing new antimicrobial agents (Gein et al., 2015).
Catalysis in Synthesis
Research by Gein et al. (2018) highlights the catalytic role of sodium hydrogen sulfate in the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides through a three-component reaction. This process underscores the utility of these compounds in facilitating efficient synthetic routes in the presence of nontoxic, inexpensive catalysts (Gein et al., 2018).
Spectroscopic and Thermal Properties
Vyas et al. (2013) explored the spectroscopic, thermal, and dielectric properties of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals. Their study provides insight into the physical properties of these compounds, suggesting their potential application in various technological fields (Vyas et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWQJHSHPIYXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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